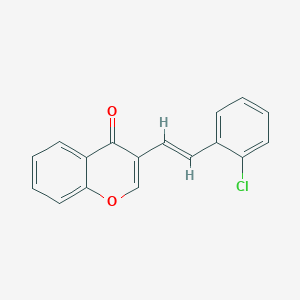

(E)-3-(2-Chlorostyryl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H11ClO2 |

|---|---|

Molecular Weight |

282.7 g/mol |

IUPAC Name |

3-[(E)-2-(2-chlorophenyl)ethenyl]chromen-4-one |

InChI |

InChI=1S/C17H11ClO2/c18-15-7-3-1-5-12(15)9-10-13-11-20-16-8-4-2-6-14(16)17(13)19/h1-11H/b10-9+ |

InChI Key |

QZPFXOBJCLGKMB-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=COC3=CC=CC=C3C2=O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=COC3=CC=CC=C3C2=O)Cl |

Origin of Product |

United States |

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-styryl-4H-chromen-4-one derivatives, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and the stereochemistry of the styryl double bond.

The ¹H NMR spectrum provides detailed information about the electronic environment of protons and their spatial relationships. In (E)-3-(styryl)-4H-chromen-4-ones, the protons of the chromen-4-one core and the styryl substituent exhibit characteristic chemical shifts. For instance, the proton at the C-2 position of the chromen-4-one ring typically appears as a singlet in the downfield region. The aromatic protons of the chromen-4-one A-ring and the styryl B-ring show complex splitting patterns based on their substitution. rsc.org

A critical aspect of the ¹H NMR spectrum for these compounds is the determination of the geometry of the Cα-Cβ double bond. The coupling constant (J-value) between the vinylic protons (H-α and H-β) is diagnostic of the stereochemistry. An (E)-configuration (trans) is characterized by a large coupling constant, typically in the range of 15-16 Hz, while a (Z)-configuration (cis) would show a smaller J-value. mdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon (C-4) of the chromen-4-one ring is particularly characteristic, resonating at a significantly downfield chemical shift (around 178 ppm). rsc.org The chemical shifts of the carbons in the styryl moiety and the chromen-4-one skeleton are sensitive to the presence of substituents, such as the chloro group in the title compound, which influences the electronic distribution and, consequently, the resonance frequencies. mdpi.com Detailed analysis of both ¹H and ¹³C NMR data allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.20 | s | - |

| H-5 | ~8.10 | dd | ~8.0, 1.5 |

| H-α (vinylic) | ~7.80 | d | ~15.7 |

| H-β (vinylic) | ~7.45 | d | ~15.7 |

| Aromatic H | 7.30-7.70 | m | - |

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 163.31 |

| C-3 | 107.53 |

| C-4 | 178.39 |

| C-4a | 123.94 |

| C-5 | 125.64 |

| C-6 | 125.20 |

| C-7 | 133.76 |

| C-8 | 118.09 |

| C-8a | 156.20 |

| C-1' | 131.60 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a molecule's exact molecular weight and elemental formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that is particularly useful for the analysis of organic compounds like chroman-4-one derivatives. nih.gov It allows for the precise determination of the molecular mass with high accuracy (typically to four or five decimal places). This high precision enables the calculation of the elemental composition of the parent ion, which serves as a definitive confirmation of the molecular formula. researchgate.net For (E)-3-(2-Chlorostyryl)-4H-chromen-4-one, HRESIMS would be used to confirm the expected molecular formula of C₁₇H₁₁ClO₂ by comparing the experimentally measured mass-to-charge ratio of the protonated molecule [M+H]⁺ with the theoretically calculated value.

Advanced Chiroptical Spectroscopy

While this compound itself is an achiral molecule, many of its parent structures, the flavonoids and related chroman-4-one derivatives, are chiral. Advanced chiroptical techniques are essential for determining the absolute configuration of these chiral analogues. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral centers. nih.govhebmu.edu.cn In the context of chroman-4-one derivatives, such as flavanones (which have a chiral center at C-2), the sign of the Cotton effect in the ECD spectrum, particularly for the n → π* transition around 300-340 nm, can be correlated to the absolute configuration (R or S) at the stereocenter. hebmu.edu.cn A positive Cotton effect in this region typically indicates a 2R configuration, while a negative effect suggests a 2S configuration. hebmu.edu.cn

For chiral molecules containing functional groups like secondary or tertiary alcohols, which may be present in more complex chromanone derivatives, the use of an auxiliary chiral reagent can facilitate the determination of absolute configuration. Dirhodium tetrakis(trifluoroacetate), Rh₂(OCOCF₃)₄, is one such reagent. researchgate.net When a chiral alcohol complexes with this dirhodium reagent in situ, the resulting complex exhibits a characteristic induced CD spectrum. The sign of the Cotton effect around 350 nm in the induced CD spectrum can be correlated with the absolute stereochemistry of the alcohol center based on empirical rules that consider the steric bulk of the substituents around the chiral center. researchgate.netresearchgate.net This method provides a reliable way to assign the absolute configuration of chiral secondary and tertiary alcohols in natural products, including complex chromanone structures. researchgate.net

Solid-State Structural Analysis

Solid-state analysis is crucial for determining the crystal lattice structure and confirming the phase purity of a crystalline compound.

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. By irradiating a single crystal with X-rays, a diffraction pattern is produced that is unique to the crystal's structure. Analysis of this pattern allows for the determination of unit cell dimensions (a, b, c, α, β, γ), space group, and the positions of individual atoms, providing an unambiguous structural determination of the molecule.

For a compound like this compound, XRD analysis would provide definitive information on its molecular conformation, including the planarity of the chromone (B188151) ring system and the stereochemistry of the styryl substituent. However, no published crystallographic data for this specific compound could be found. For illustrative purposes, data for a structurally related compound, (E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one, reveals a monoclinic crystal system. nih.govresearchgate.net

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. wikipedia.orgcarleton.eduscientistlive.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is instrumental in confirming the identity of a synthesized compound by comparing its diffraction pattern to a known standard or a pattern calculated from single-crystal XRD data. It is also used to assess sample purity and identify different polymorphic forms. scientistlive.com

A PXRD pattern for this compound would consist of a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks would be characteristic of its specific crystal structure. Unfortunately, no experimental or reference PXRD patterns for this compound are available in the public domain.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about its functional groups and the nature of its chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. When a compound is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹).

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups present. Key expected vibrational modes would include:

C=O stretching: The carbonyl group of the chromone ring typically exhibits a strong absorption band in the region of 1600-1650 cm⁻¹.

C=C stretching: Vibrations of the aromatic rings and the styryl double bond would appear in the 1450-1600 cm⁻¹ region.

C-O-C stretching: The ether linkage within the chromone ring would produce characteristic bands.

C-Cl stretching: The carbon-chlorine bond of the chlorostyryl group would have a characteristic absorption in the fingerprint region.

=C-H bending: Out-of-plane bending vibrations of the vinyl and aromatic C-H bonds would also be present.

A detailed analysis of the FTIR spectrum would allow for the confirmation of these functional groups and provide insights into the electronic environment of the molecule. However, a specific experimental FTIR spectrum for this compound has not been reported in the reviewed literature.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, particularly for ground-state electronic structure calculations. ohio-state.edu Its extension, Time-Dependent DFT (TD-DFT), is widely used to investigate electronic excited states, making it invaluable for predicting absorption spectra and understanding photochemical processes. ohio-state.edunih.gov

The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy level indicates the ability of a molecule to donate an electron, while the LUMO energy level signifies its capacity to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO band gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity, kinetic stability, and optical polarizability. edu.krdirjweb.com A small band gap is generally associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd

DFT calculations are routinely employed to determine these energy values. For a molecule such as (E)-3-(2-Chlorostyryl)-4H-chromen-4-one, the HOMO is typically localized over the electron-rich chromen-4-one core and the styryl bridge, while the LUMO may be distributed across the conjugated π-system, including the chlorophenyl ring. The specific energies and the resulting band gap can be precisely calculated, offering predictive insights into the molecule's electronic behavior.

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors Calculated by DFT Note: The following data is representative of calculations performed on structurally similar chromone (B188151) derivatives and serves as an illustrative example.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Band Gap (ΔE) | 4.50 | Energy difference between HOMO and LUMO |

TD-DFT is the method of choice for studying electronic excitations and charge transfer (CT) phenomena. arxiv.org It can accurately predict vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. ohio-state.edu For this compound, the electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO).

These calculations also elucidate the nature of the excitation. Intramolecular Charge Transfer (ICT) is a process where electron density moves from a donor part of the molecule to an acceptor part upon photoexcitation. In this molecule, the chromone moiety can act as an electron-donating group, while the electron-withdrawing 2-chlorostyryl group can serve as the acceptor. TD-DFT calculations can quantify the extent of this charge transfer, which is crucial for applications in materials science and photochemistry. nih.govarxiv.org While standard DFT functionals can sometimes underestimate long-range CT energies, modern range-separated or local hybrid functionals show improved performance for these systems. nih.govarxiv.org

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, the MESP would likely show negative potential around the carbonyl oxygen (O=C) of the chromenone ring, indicating a site for electrophilic attack. Conversely, positive potential might be observed near the hydrogen atoms.

Complementing MESP, Mulliken population analysis provides a quantitative measure of the partial charge on each atom in the molecule. wikipedia.orguci.edu This method partitions the total electron density among the constituent atoms. libretexts.org Although sensitive to the choice of basis set, it offers a straightforward way to estimate atomic charges and understand the electronic effects of substituents, such as the electron-withdrawing chlorine atom on the styryl moiety. wikipedia.org

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms Note: This data is hypothetical, based on the expected electronic effects within the molecule, and serves as an example of Mulliken analysis output.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.55 |

| O (Ring) | -0.40 |

| Cl (Styryl) | -0.15 |

| C (Carbonyl) | +0.48 |

Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of bonding and electron delocalization than canonical molecular orbitals. It transforms the complex, delocalized molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. The key feature of NBO analysis is its ability to quantify the stabilizing energy associated with intramolecular charge delocalization, often described as hyperconjugation. ijcce.ac.ir

Molecular Modeling and Docking Simulations

Beyond understanding the intrinsic properties of the molecule, computational methods can predict how it interacts with biological macromolecules. Molecular modeling and docking are powerful techniques used in drug discovery and chemical biology to simulate the interaction between a small molecule (ligand) and a protein (receptor).

Molecular docking simulations can predict the preferred binding mode and affinity of this compound to a specific enzyme active site. The chromone scaffold is a well-known pharmacophore present in many biologically active compounds, and its derivatives have been shown to interact with enzymes such as cholinesterases and kinases. nih.govnih.gov

A docking simulation places the ligand into the binding pocket of the target protein and scores the different poses based on intermolecular forces. This reveals key interactions, such as:

Hydrogen Bonds: The carbonyl oxygen of the chromenone is a potent hydrogen bond acceptor.

Hydrophobic Interactions: The planar aromatic rings (chromone and chlorophenyl) can form favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the active site.

Halogen Bonds: The chlorine atom on the styryl group can potentially form halogen bonds with electron-rich atoms like oxygen or sulfur.

These simulations provide a structural hypothesis for the molecule's mechanism of action, guiding further experimental validation and the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. These models use molecular descriptors, which can be calculated using quantum chemical methods, to predict the activity of new compounds and to provide mechanistic insights. researchgate.netmdpi.com

For a series of 3-styrylchromone derivatives evaluated as monoamine oxidase B (MAO-B) inhibitors, a robust 3D-QSAR model was developed. nih.gov The model, which used the pIC50 values as the biological activity index, achieved a high determination coefficient (R²) of 0.972 and a leave-one-out cross-validated determination coefficient (Q²) of 0.914. Such high statistical values indicate a model with strong predictive power. The analysis revealed that specific steric and electrostatic fields around the chromone scaffold were critical for inhibitory activity, offering a roadmap for designing more potent inhibitors. nih.gov

Table 2: Statistical Parameters from a Representative 3D-QSAR Study on 3-Styrylchromone Derivatives as MAO-B Inhibitors

| Parameter | Value | Significance | Reference |

| Determination Coefficient (R²) | 0.972 | Indicates a strong correlation between predicted and observed activities. | nih.gov |

| Cross-validated Coefficient (Q²) | 0.914 | Demonstrates the model's high internal predictive ability. | nih.gov |

Note: This data is from a study on related 3-styrylchromone derivatives and serves as an example of QSAR model quality.

Molecular Dynamics Simulations for System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.gov This technique is widely applied to flavonoid and chromone derivatives to validate docking results and understand the dynamic nature of the interactions. mdpi.comresearchgate.net

A key metric for analyzing stability in MD simulations is the Root-Mean-Square Deviation (RMSD). In simulations of flavonoid-protein complexes, the RMSD of the protein's backbone atoms is monitored. A stable RMSD value over the simulation time (e.g., 100 ns) suggests that the ligand does not induce significant structural perturbations and that the complex has reached equilibrium. nih.govmdpi.com For example, MD simulations of Cudraflavone A bound to COX-2 showed a stable complex, reinforcing the docking predictions. nih.gov

Another important analysis is the Root-Mean-Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. Lower RMSF values in the active site upon ligand binding indicate that the ligand has a stabilizing effect on key residues involved in the interaction. nih.gov MD simulations on flavonoid-PD-L1 complexes showed that several compounds induced favorable RMSF profiles, indicating stable binding. mdpi.com For this compound, MD simulations would be invaluable to confirm the stability of its docked pose within a target active site and to observe the dynamic behavior of the 2-chlorostyryl group and its interactions over time.

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comrsc.org By mapping properties like d_norm (normalized contact distance), shape index, and curvedness onto the surface, a detailed picture of all close contacts can be obtained. mdpi.comnih.gov

For this compound, a Hirshfeld analysis would be expected to show significant H···H, C···H, and O···H contacts. Crucially, it would also quantify the contribution of Cl···H or Cl···C contacts, revealing the role of the chlorine atom in directing the supramolecular assembly of the crystal. The red spots on a d_norm surface would highlight the locations of strong hydrogen or halogen bonds. mdpi.com

Table 3: Percentage Contribution of Intermolecular Contacts from a Hirshfeld Surface Analysis of a Flavone-Chalcone Hybrid

| Interaction Type | Contribution (%) | Significance | Reference |

| H···H | 34.3% | Represents contacts between hydrogen atoms, dominant due to their abundance on the molecular surface. | mdpi.com |

| O···H/H···O | 19.2% | Indicates the presence of hydrogen bonds, crucial for stabilizing the crystal structure. | mdpi.com |

| C···H/H···C | 16.7% | Represents weaker C-H···π or van der Waals interactions. | mdpi.com |

| C···O/O···C | 6.7% | Minor contributions from carbon-oxygen contacts. | mdpi.com |

| C···C | 6.5% | Indicates π-π stacking interactions between aromatic rings. | mdpi.com |

Note: Data is for a related flavone-chalcone hybrid. The specific contributions for this compound would differ, particularly with the inclusion of chlorine-related contacts.

Interaction energy calculations, often performed as a component of molecular dynamics simulations (e.g., MM-PBSA/GBSA) or through quantum mechanical methods, quantify the strength of the non-covalent interactions between a ligand and a protein. mdpi.comacs.org These calculations break down the binding free energy into contributions from van der Waals forces, electrostatic interactions, and solvation energies.

In a study of flavonoid interactions with various proteins, molecular docking provided interaction energy values. For instance, the average interaction energy between flavonoid monomers and the protein BSA (PDB ID: 3VO3) was calculated to be -8.12 kJ mol⁻¹. mdpi.com More sophisticated MM-GBSA calculations on 2-styrylchromone derivatives with the kinesin Eg5 protein yielded binding free energies (ΔG_bind) as low as -33.89 kcal/mol, indicating very strong and stable binding. espublisher.com

These energy calculations are vital for ranking potential drug candidates and understanding the driving forces behind binding. For this compound, such calculations would elucidate the energetic contributions of its chromone core, styryl linker, and chloro-substituent, providing a quantitative basis for its predicted biological activity.

Mechanistic Insights into Molecular Interactions and Biological Pathways

Chromone (B188151) Derivatives as Enzyme Modulators

The chromone scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of enzymes. The styryl substituent at the C-3 position, as seen in the target molecule, significantly influences this activity, contributing to the binding affinity and selectivity for various enzymatic targets.

Inhibition Mechanisms of Key Enzymes

Research into chromone derivatives has revealed inhibitory activity against several key enzymes implicated in disease. While direct studies on (E)-3-(2-Chlorostyryl)-4H-chromen-4-one are not available, the mechanisms observed for its analogs provide valuable insights.

Tyrosinase: Tyrosinase is a critical copper-containing enzyme in melanin (B1238610) biosynthesis. Its over-activity can lead to hyperpigmentation disorders. Several chromone and chalcone (B49325) derivatives have been identified as potent tyrosinase inhibitors. For instance, a study on 4H-benzochromene derivatives showed that these compounds could act as competitive inhibitors of tyrosinase. nih.gov Another related compound, (E)-3-(4-hydroxybenzylidene)chroman-4-one, was found to be a more potent competitive inhibitor of tyrosinase than the well-known inhibitor, kojic acid. koreascience.kr The mechanism often involves the inhibitor binding to the enzyme's active site, preventing the substrate (like L-DOPA) from binding, thereby halting melanin production. koreascience.krnih.gov Molecular docking studies suggest that the chromone structure fits within the tyrosinase binding site. nih.gov

Telomerase: Telomerase is an enzyme essential for maintaining telomere length and is a key target in cancer therapy due to its high activity in most cancer cells. Certain trimethoxyphenyl-4H-chromen derivatives have been discovered as telomerase inhibitors. nih.govupi.eduresearchgate.netfigshare.com These compounds exert their effect not by direct enzymatic inhibition alone, but by regulating the expression of dyskerin, a protein crucial for telomerase stability and function. nih.govnih.gov

Topoisomerases: Topoisomerases are enzymes that manage the topology of DNA and are vital targets for anticancer drugs. While specific data on 3-styrylchromones is scarce, other heterocyclic scaffolds like phthalazine (B143731) derivatives have been shown to inhibit topoisomerase II (Topo II) and interfere with DNA replication in cancer cells. semanticscholar.org

Kinesin Eg5: The kinesin spindle protein Eg5 is essential for forming the bipolar spindle during mitosis, making it an attractive target for cancer treatment. Inhibition of Eg5 leads to mitotic arrest and cell death. nih.gov While direct evidence for styrylchromones is lacking, other heterocyclic molecules such as 3,4-dihydropyrimidin-2(1H)-ones have been identified as potent Eg5 inhibitors, demonstrating that small molecules can effectively target this motor protein. nih.gov

Pteridine Reductase 1 (PTR1): PTR1 is an enzyme found in trypanosomatid parasites, such as Leishmania and Trypanosoma, but not in humans, making it a promising drug target. Flavonoids, which share the chromone core, have been identified as PTR1 inhibitors. nih.govnih.gov Studies on chroman-4-one derivatives, close relatives of chromen-4-ones, have demonstrated their ability to inhibit both Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1). nih.govnih.gov Crystallographic studies have elucidated the binding modes of these compounds within the enzyme's active site, paving the way for structure-based design of more potent inhibitors. nih.gov

Molecular Basis of Telomerase Inhibition via Dyskerin Regulation

The inhibition of telomerase by certain chromen-4-one derivatives represents an indirect but highly effective anticancer strategy. Dyskerin is a nucleolar protein that binds to the RNA component of the telomerase holoenzyme (TERC), stabilizing the complex and ensuring its proper function. nih.gov Studies on specific trimethoxyphenyl-4H-chromen derivatives have shown that these molecules can decrease the expression of dyskerin. nih.govresearchgate.net This reduction in dyskerin levels destabilizes the telomerase complex, leading to a loss of its activity and subsequently triggering cell cycle arrest or apoptosis in cancer cells. nih.gov This mechanism highlights a sophisticated mode of action that moves beyond simple active site binding to the regulation of protein expression.

Kinetic Studies of Enzyme Inhibition: Competitive, Non-Competitive, Mixed, and Uncompetitive Models

Understanding the kinetic model of enzyme inhibition is crucial for drug development. Studies on analogs of this compound have identified various inhibition models.

Competitive Inhibition: Many chromone derivatives that inhibit tyrosinase act as competitive inhibitors. nih.govkoreascience.krnih.gov This means they bind to the same active site as the substrate (e.g., L-DOPA). A kinetic study of dihydropyrano[3,2-b]chromenediones confirmed their competitive behavior for the L-DOPA binding site of mushroom tyrosinase. nih.gov Similarly, (E)-3-(4-hydroxybenzylidene)chroman-4-one demonstrated competitive inhibition at the tyrosinase catalytic site. koreascience.kr

Mixed-Type Inhibition: In a study of 3-styrylchromone derivatives as monoamine oxidase B (MAO-B) inhibitors, the most potent compounds were found to be reversible and mixed-type inhibitors. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

The specific type of inhibition is determined by the chemical structure of the inhibitor and its interactions with the enzyme.

Table 1: Enzyme Inhibition Data for Chromone Analogs

| Compound Class/Analog | Target Enzyme | Inhibition Type | Key Findings | Reference |

|---|---|---|---|---|

| Dihydropyrano[3,2-b]chromenediones | Tyrosinase | Competitive | Inhibits L-DOPA binding site with a Ki value of 4 μM for the most potent analog. | nih.gov |

| (E)-3-(4-hydroxybenzylidene)chroman-4-one | Tyrosinase | Competitive | Potently inhibits enzymatic activity with an IC50 of 5.1 μM. | koreascience.kr |

| 3-Styrylchromone derivatives | Monoamine Oxidase B (MAO-B) | Mixed-type | Potent, reversible inhibition with IC50 values in the nanomolar range for lead compounds. | nih.gov |

| Chroman-4-one analogues | Pteridine Reductase 1 (PTR1) | Not specified | Active against both TbPTR1 and LmPTR1. | nih.govnih.gov |

| Trimethoxyphenyl-4H-chromen derivatives | Telomerase | Indirect (via Dyskerin) | Inhibits telomerase activity by decreasing the expression of dyskerin. | nih.govresearchgate.net |

Receptor Binding and Modulation Mechanisms

Beyond enzyme inhibition, chromone derivatives can modulate cellular signaling by binding to specific receptors.

Estrogen Receptor Alpha (ER-α) Binding Interactions

The estrogen receptor alpha (ER-α) is a key target in the treatment of hormone-dependent breast cancer. mdpi.com The receptor's ligand-binding domain is known to accommodate a wide variety of non-steroidal molecules. nih.govfrontiersin.org While there is no direct data for this compound, studies on structurally related styryl and chalcone derivatives suggest potential for ER-α interaction.

Research on 4'-hydroxyl-styrylpyridines, which feature a styryl group similar to the target compound, was conducted to develop novel ligands for ER. nih.govillinois.edu These studies found that while most derivatives had modest affinity, specific substitutions could yield compounds with reasonably good binding to the receptor. nih.gov Furthermore, molecular docking studies of chalcone derivatives with ERα have helped to elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions with residues like Leu346, Thr347, and Glu353, that are crucial for binding. mdpi.com These findings suggest that the styryl portion of this compound could potentially fit into the ER-α binding pocket, with the 2-chloro substituent influencing the binding affinity and conformation.

Antioxidant Mechanisms at the Molecular Level

Many chromone derivatives, including styrylchromones, exhibit significant antioxidant activity. nih.gov This activity is crucial as oxidative stress is linked to numerous pathological conditions.

The primary antioxidant mechanism for chalcones and related styrylchromones involves the α,β-unsaturated propenone fragment. eco-vector.compharmpharm.ru This system allows for the delocalization of electrons along the conjugation chain. The interaction with reactive oxygen species (ROS) can occur via the transfer of a hydrogen atom (HAT) or an electron (SET). Quantum-chemical calculations on related structures, such as (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives, have shown that the highest occupied molecular orbital (HOMO), which indicates electron-donating properties, is localized on this propenone fragment. eco-vector.compharmpharm.ru This localization confirms the likelihood of the molecule acting as a radical scavenger. The vinyl group within the styryl moiety is a key site for interaction with free radicals, effectively neutralizing them and preventing oxidative damage. eco-vector.compharmpharm.ru

Radical Scavenging Mechanisms and Electron-Donating Properties

The capacity of a compound to scavenge free radicals is often linked to its electron-donating properties. In the context of styrylchromones, the presence and nature of substituents on the aromatic rings play a pivotal role in this antioxidant activity.

Research on a series of 3-styrylchromone (3-SC) derivatives has provided insights into the radical scavenging capabilities of this class of compounds. A study evaluating the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity of various 3-SC derivatives revealed that the nature of the substituent on the B-ring (the styryl portion) is a key determinant of activity. nih.gov

Notably, the investigation included derivatives with halogen substituents, such as fluorine and chlorine. The findings indicated that the presence of a halo group, including a chloro substituent, on the B-ring of 3-styrylchromones did not favor a radical scavenging effect. nih.gov Specifically, 3-styrylchromones featuring a chloro or fluoro substituent were found to be inactive in the DPPH radical scavenging assay. nih.gov This suggests that the this compound is unlikely to be a potent direct antioxidant through a radical scavenging mechanism.

In contrast, the presence of hydroxyl (-OH) groups on the B-ring was found to be favorable for radical scavenging activity. nih.gov This highlights the importance of hydrogen-donating groups for this particular antioxidant mechanism. The electron-withdrawing nature of the chlorine atom in this compound likely diminishes the electron-donating capacity of the styryl moiety, rendering it less effective in neutralizing free radicals by direct electron or hydrogen atom transfer.

Table 1: DPPH Radical Scavenging Activity of Substituted 3-Styrylchromones

| Substituent on B-ring | DPPH Radical Scavenging Activity |

| -Cl | Inactive nih.gov |

| -F | Inactive nih.gov |

| -OCH₃ | Inactive nih.gov |

| -OH | Active nih.gov |

Structure-Mechanism Relationship Studies

The relationship between the chemical structure of a molecule and its mechanism of action is a cornerstone of medicinal chemistry and pharmacology. For this compound, understanding how its specific structural features influence its interactions with biological molecules is crucial for elucidating its potential activities.

Influence of Substituent Effects on Molecular Interactions and Pathways

The introduction of a chlorine atom at the ortho position of the styryl B-ring in this compound has significant implications for its molecular interactions. The chloro substituent exerts both electronic and steric effects that can modulate the molecule's biological profile.

From an electronic standpoint, chlorine is an electron-withdrawing group. This property can influence the electron density distribution across the entire molecule, affecting its ability to form hydrogen bonds, engage in pi-stacking interactions, and bind to protein targets. The diminished electron-donating capacity, as discussed in the context of radical scavenging, is a direct consequence of this electron-withdrawing nature. nih.gov While this may be disadvantageous for direct antioxidant activity, it could be favorable for other types of biological interactions where a specific electronic profile is required for binding to a receptor or enzyme active site.

While direct antioxidant activity via radical scavenging appears to be unlikely for this compound, the presence of the 2-chloro substituent may steer its biological activity towards other pathways. For instance, the modulation of electronic and steric properties could influence its ability to interact with various enzymes or receptors. It has been noted that the introduction of a chlorine atom can, in some cases, enhance biological activity by increasing the lipophilicity of a molecule, which can facilitate its passage through cell membranes. researchgate.net

Table 2: Influence of Substituent Type on the Properties of Styrylchromones

| Substituent Type | Property Influenced | Potential Consequence | Reference |

| Electron-withdrawing (e.g., -Cl) | Reduced electron-donating capacity | Decreased radical scavenging activity | nih.gov |

| Electron-donating (e.g., -OH) | Increased electron-donating capacity | Enhanced radical scavenging activity | nih.gov |

| Halogen (e.g., -Cl) | Increased lipophilicity | Potential for enhanced cell membrane permeability | researchgate.net |

Advanced Materials Science and Photophysical Applications

Photophysical Properties and Electronic Transitions

The photophysical behavior of styrylchromones is dictated by their electronic structure, which consists of a chromone (B188151) core linked to a styryl group. This arrangement creates an extended π-conjugated system that is responsible for its characteristic absorption and emission properties.

Absorption and Fluorescence Characteristics of Chromone Derivatives

The electronic absorption spectra of chromone derivatives, including the styryl class, are primarily characterized by transitions between molecular orbitals. libretexts.org The most significant of these for photophysical applications is the π → π* transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org This transition is responsible for the strong absorption band typically observed in the ultraviolet-visible region. Another possible transition is the n → π*, involving the non-bonding electrons of the carbonyl oxygen in the chromone ring, which is generally weaker and can be observed as a shoulder on the main absorption band.

Upon absorption of light, the molecule is elevated to an excited singlet state (S₁). It can then return to the ground state (S₀) via several pathways, including non-radiative decay or the emission of a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption band and is shifted to longer wavelengths (a lower energy), a phenomenon known as the Stokes shift.

The specific absorption and emission wavelengths are highly dependent on the molecular structure, particularly the nature and position of substituents on both the chromone ring and the styryl moiety. For instance, electron-donating groups can cause a bathochromic (red) shift in the spectra, while electron-withdrawing groups may induce a hypsochromic (blue) shift. While specific data for (E)-3-(2-Chlorostyryl)-4H-chromen-4-one is not extensively published, the table below presents representative photophysical data for related styryl-based dyes to illustrate these characteristics.

| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |

| Styryl Dye 3 | Dichloromethane | 531 | 617 | 2690 |

| Styryl Dye 8 | Dichloromethane | 546 | 636 | 2780 |

| Pyrene Derivative 2 | THF | 350 | 515 | 8180 |

| Pyrene Derivative 3 | THF | 365 | 494 | 7450 |

This table presents data for various styryl and pyrene-based derivatives to illustrate typical photophysical properties. Data extracted from multiple sources. nih.govgdut.edu.cn

Solvatochromic Effects and Dipole Moment Changes Upon Excitation

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is a hallmark of molecules that have a significant difference in their dipole moments between the ground state (μ_g) and the excited state (μ_e). For push-pull chromophores like 3-styrylchromones, the absorption and particularly the fluorescence spectra are sensitive to solvent polarity. nih.gov

Typically, these molecules exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (red-shift) as the solvent polarity increases. This occurs because a more polar solvent can better stabilize the highly polar excited state compared to the less polar ground state, thus lowering the energy of the excited state and reducing the energy gap for fluorescence. nih.gov

The change in dipole moment upon excitation (Δμ = μ_e - μ_g) can be estimated using the Lippert-Mataga equation, which correlates the Stokes shift (Δν) with the solvent polarity function, f(ε, n):

Δν = ν_abs - ν_em = (2(μ_e - μ_g)² / (hca³)) * f(ε, n) + constant

where 'h' is Planck's constant, 'c' is the speed of light, 'a' is the Onsager cavity radius, and f(ε, n) is a function of the solvent's dielectric constant (ε) and refractive index (n). A linear plot of the Stokes shift versus the solvent polarity function confirms the charge-transfer nature of the excited state and allows for the calculation of Δμ. rsc.orgnih.gov A large value for Δμ is indicative of a substantial redistribution of electron density upon excitation. nih.gov

Intramolecular Charge Transfer Phenomena in Substituted Chromones

The photophysical properties of this compound are strongly influenced by Intramolecular Charge Transfer (ICT). mdpi.com This molecule can be described as a donor-π-acceptor (D-π-A) system. The chromone core, with its electron-withdrawing carbonyl group, acts as the electron acceptor (A). The styryl group serves as the π-conjugated bridge, and the 2-chlorophenyl ring functions as the electron-donating part (D).

Upon photoexcitation, an electron is promoted from the HOMO, which is typically localized on the donor and π-bridge, to the LUMO, which is primarily located on the acceptor part of the molecule. nih.gov This light-induced redistribution of electron density results in the formation of a highly polarized ICT state. This ICT state is more polar than the ground state, which explains the significant solvatochromic shifts observed in polar solvents. mdpi.com

The substituent on the styryl ring plays a crucial role in modulating the ICT characteristics. In this compound, the chlorine atom at the ortho-position of the phenyl ring is a weakly electron-withdrawing group due to its inductive effect, but it can also participate in resonance. This substitution can influence the energy levels of the molecular orbitals and the extent of charge transfer. In some push-pull systems, steric hindrance from a substituent can lead to a twisted conformation in the excited state, known as a Twisted Intramolecular Charge Transfer (TICT) state, which often has distinct fluorescence properties. nih.gov

Fluorescent Probe Design and Development Principles

The inherent fluorescence of the styrylchromone scaffold and its sensitivity to the molecular environment make it an excellent platform for the design of fluorescent probes. researchgate.net The core principle behind these probes is the modulation of the fluorescence output in response to a specific analyte, such as a metal ion or a biologically relevant molecule.

A common design strategy is the "turn-on" sensor. In this approach, the styrylchromone core is functionalized with a receptor unit that can selectively bind to the target analyte. In the absence of the analyte, the fluorescence of the chromophore is quenched through processes like Photoinduced Electron Transfer (PET) from the receptor to the excited fluorophore. Upon binding of the analyte to the receptor, the PET process is inhibited, which "turns on" the fluorescence of the styrylchromone core, providing a clear signal. researchgate.net

Another strategy leverages the ICT properties of the styrylchromone. The binding of an analyte can alter the electron-donating or -withdrawing nature of the receptor, thereby modifying the ICT character of the molecule. This change leads to a detectable shift in the emission wavelength or a change in fluorescence intensity. The versatility of the chromone structure allows for the synthesis of a wide variety of derivatives tailored for high sensitivity and selectivity towards different targets. researchgate.net

Organic Electronic and Optoelectronic Materials

The unique electronic and photophysical properties of styrylchromone derivatives make them promising candidates for use in organic electronic and optoelectronic devices. mdpi.com These materials offer advantages such as structural flexibility, tunable properties through chemical synthesis, and the potential for low-cost, large-area fabrication.

Application Potentials in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for fluorescent organic molecules. In an OLED device, a thin film of an organic material is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they combine to form excitons. The radiative decay of these excitons produces light.

Styrylchromone derivatives like this compound possess several features that are attractive for OLED applications. Their D-π-A structure can facilitate balanced charge injection and transport, which is crucial for high device efficiency. Furthermore, their emission color can be tuned by modifying the chemical structure, allowing for the creation of emitters across the visible spectrum. For example, styryl derivatives of other heterocyclic systems have been successfully used as the emissive layer in OLEDs, demonstrating strong electroluminescence. mdpi.com

A key challenge for OLED emitters is maintaining high fluorescence quantum yields in the solid state, as many fluorophores suffer from aggregation-caused quenching (ACQ). However, molecular design strategies can be employed to induce aggregation-induced emission (AIE), where the fluorescence is enhanced in the solid state due to the restriction of intramolecular motions. gdut.edu.cn Developing styrylchromone derivatives with AIE characteristics could lead to highly efficient and stable OLEDs.

Nonlinear Optical (NLO) Properties and Applications of this compound

The field of nonlinear optics (NLO) explores the interaction of high-intensity light with materials to produce new optical phenomena. Materials with significant NLO properties are crucial for the development of advanced photonic and optoelectronic devices. Organic molecules, in particular, have garnered substantial interest due to their large NLO responses, high damage thresholds, and the flexibility for structural modification to fine-tune their optical properties.

The compound This compound belongs to the styrylchromone family, a class of organic compounds recognized for their potential in NLO applications. The structure of this molecule, featuring a π-conjugated system composed of a chromen-4-one core linked to a chlorostyryl group, provides the essential electronic characteristics for third-order NLO activity. This extended conjugation facilitates the delocalization of π-electrons, which is a key factor for inducing significant nonlinear responses.

Detailed Research Findings

Currently, specific experimental data on the nonlinear optical properties of This compound are not available in publicly accessible research literature. Studies on analogous compounds within the styrylchromone and broader chalcone (B49325) families, however, provide a strong basis for predicting its NLO potential.

Research on similar donor-π-acceptor (D-π-A) and donor-π-donor (D-π-D) structured molecules has demonstrated significant third-order NLO susceptibility (χ⁽³⁾), nonlinear refractive index (n₂), and nonlinear absorption (β). These properties are typically investigated using techniques such as the Z-scan method, which allows for the determination of both the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient.

For instance, studies on chalcone derivatives, which share a similar α,β-unsaturated ketone framework, have reported third-order susceptibility (χ⁽³⁾) values in the range of 10⁻¹⁴ to 10⁻¹² esu. The introduction of electron-withdrawing groups, such as the chloro- group in the styryl moiety of the target compound, is known to influence the intramolecular charge transfer characteristics, which can enhance the NLO response.

Potential Applications

Should This compound exhibit significant NLO properties as anticipated, it could be a promising candidate for a variety of applications in advanced materials science, including:

Optical Limiting: Materials with strong nonlinear absorption can be used to protect sensitive optical components and human eyes from high-intensity laser beams.

All-Optical Switching: A large nonlinear refractive index is a prerequisite for the development of all-optical switching devices, which could enable faster data processing and telecommunications.

Two-Photon Absorption (TPA) Based Applications: If the molecule possesses a significant TPA cross-section, it could be utilized in 3D microfabrication, high-resolution imaging, and photodynamic therapy.

Further experimental investigation, particularly through Z-scan analysis, is necessary to quantify the NLO parameters of This compound and to fully assess its potential for these advanced applications.

Data Tables

As specific experimental data for This compound is not currently published, a representative data table for analogous compounds is provided below to illustrate the typical range of NLO properties observed in similar molecular structures.

| Compound Type | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Measurement Technique |

|---|---|---|---|---|

| Chalcone Derivatives | ~10⁻¹⁵ - 10⁻¹³ | ~10⁻¹¹ - 10⁻⁹ | ~10⁻¹⁴ - 10⁻¹² | Z-scan |

| Styryl Dyes | ~10⁻¹⁴ - 10⁻¹² | ~10⁻¹⁰ - 10⁻⁸ | ~10⁻¹³ - 10⁻¹¹ | Z-scan / DFWM |

| Chromene Derivatives | Data not widely available, but expected to be in a similar range based on structural analogy. | - |

Note: DFWM stands for Degenerate Four-Wave Mixing.

Emerging Research Frontiers and Methodological Advancements

Integration of Experimental and Computational Approaches in Chromone (B188151) Research

The synergy between experimental and computational chemistry is revolutionizing the study of chromone derivatives, providing unprecedented insights into their structure-activity relationships. This integrated approach allows for the rational design of new compounds and a deeper understanding of their biological interactions.

Computational methods, such as Density Functional Theory (DFT) and molecular docking, have become indispensable tools. DFT calculations are employed to optimize the molecular geometries of chromone derivatives and to analyze their electronic properties. For instance, the investigation of 3-formyl chromone derivatives has utilized DFT to determine their stability and reactivity by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. nih.gov A narrow energy gap is indicative of higher reactivity, a key parameter in drug design. nih.gov

Molecular docking simulations complement these quantum chemical calculations by predicting the binding affinities and modes of interaction between chromone derivatives and biological targets. nih.govcore.ac.uk In a study on 6-substituted 3-formyl chromone derivatives, docking studies revealed strong binding affinities to various protein targets, with one compound showing a higher affinity for insulin (B600854) degrading enzyme (IDE) than a reference drug. nih.gov This predictive power enables the screening of large virtual libraries of compounds, prioritizing those with the highest potential for biological activity for subsequent experimental validation. core.ac.uk

Experimental techniques, in turn, provide the crucial real-world data to validate and refine computational models. The synthesis and characterization of novel chromone derivatives, followed by in vitro and in vivo biological assays, confirm the predictions made by computational studies. For example, the synthesis and subsequent testing of chromone-containing analogues of the HIV-1 protease inhibitor ritonavir (B1064) were guided by interactive docking procedures to explore their fit within the enzyme's active site. core.ac.uk This iterative cycle of prediction and verification accelerates the discovery and optimization of new therapeutic agents based on the chromone scaffold.

The study of (E)-3-(2-Chlorostyryl)-4H-chromen-4-one and its analogues would greatly benefit from such an integrated approach. Computational analysis could predict its potential biological targets and binding interactions, guiding the design of focused biological assays. Experimental synthesis and testing would then provide the empirical data to validate these computational hypotheses.

Green Chemistry Principles in the Synthesis of Chromone Scaffolds

The principles of green chemistry are increasingly being integrated into the synthesis of chromone scaffolds, aiming to reduce the environmental impact of chemical processes. These principles focus on the use of safer solvents, renewable resources, and energy-efficient methods, as well as the design of reactions with high atom economy.

Several green synthetic strategies have been developed for chromone derivatives. One notable approach is the use of solvent-free reaction conditions, which eliminates the use of often toxic and volatile organic solvents. mdpi.comsharif.edu For example, the synthesis of 3-hydroxy-2-styrylchromones has been achieved using a grinding technique with a urea-hydrogen peroxide complex, offering a rapid, safe, and environmentally friendly alternative to conventional methods that use toxic solvents like pyridine. mdpi.com

Microwave-assisted synthesis has also emerged as an energy-efficient method for preparing chromone derivatives. nih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov Furthermore, the use of natural and biodegradable catalysts, such as lemon juice, under concentrated solar radiation represents a novel and eco-friendly approach to synthesizing related heterocyclic compounds, showcasing the potential for harnessing renewable energy sources in chemical synthesis. rsc.org

The synthesis of this compound can be envisioned through greener pathways, such as a Knoevenagel condensation of 3-formylchromone with 2-chlorophenylacetic acid using a recyclable nanocatalyst under solvent-free or aqueous conditions. arabjchem.org

Development of Novel Derivatization Strategies for Enhanced Mechanistic Study

The systematic derivatization of the chromone scaffold is a powerful strategy for elucidating the mechanism of action of bioactive compounds. By modifying specific functional groups on the parent molecule, researchers can probe the key structural features required for biological activity and gain insights into the molecular interactions with their biological targets.

For 3-styrylchromones, including this compound, various synthetic methods can be employed as derivatization strategies to generate a library of analogues for mechanistic studies. These methods include:

Knoevenagel Condensation: This reaction between a 3-formylchromone and a substituted phenylacetic acid is a direct route to (E)-3-styrylchromones. arabjchem.orgsemanticscholar.org Varying the substituents on both the chromone ring and the phenylacetic acid allows for the systematic exploration of the chemical space around the parent compound.

Wittig Reaction: The reaction of a 3-formylchromone with a benzylic ylide can produce both (E) and (Z) isomers of 3-styrylchromones, although it may suffer from low atom economy and the use of toxic reagents. arabjchem.orgsemanticscholar.org This allows for the investigation of the stereochemical requirements for biological activity.

Heck Reaction: The palladium-catalyzed coupling of a 3-bromochromone (B1268052) with a substituted styrene (B11656) offers a route to structurally diverse 3-styrylchromones. arabjchem.org This method provides flexibility in introducing various substituents on the styryl moiety.

By synthesizing a series of derivatives with systematic variations in their electronic and steric properties, researchers can establish a structure-activity relationship (SAR). For example, a study on a series of 3-styrylchromone derivatives with different substituents on the A- and B-rings revealed that compounds containing a catechol moiety exhibited potent antioxidant and α-glucosidase inhibitory activities. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for (E)-3-(2-Chlorostyryl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where (E)-3-(2-chlorostyryl) substituents are introduced to the chromenone core. A typical procedure involves reacting 2-hydroxyacetophenone derivatives with 2-chlorobenzaldehyde in ethanol under basic conditions (e.g., NaOH) followed by oxidative cyclization using hydrogen peroxide (30%) . Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (6–12 hours). Purity is enhanced via recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign peaks for the chromenone carbonyl (δ ~175 ppm in 13C NMR) and styryl doublet protons (δ 6.5–7.5 ppm in 1H NMR) .

- FT-IR : Confirm carbonyl stretching (C=O at ~1650 cm⁻¹) and C-Cl vibrations (750–550 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and validates the (E)-configuration. Data collection at low temperatures (e.g., 223 K) minimizes thermal motion artifacts .

Q. How is the preliminary biological activity of this compound assessed in antimicrobial or anticancer studies?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with positive controls like ciprofloxacin .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM. Normalize viability against untreated cells and calculate IC50 values .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, particularly regarding disorder or twinning?

- Methodological Answer :

- Disorder : Chlorine or styryl groups may exhibit positional disorder. Use SHELXL’s PART instruction to model alternative positions and refine occupancy ratios .

- Twinning : For twinned crystals (e.g., merohedral twins), apply the HKLF5 format in SHELXL to deconvolute overlapping reflections. Verify with the ROTAX tool in WinGX .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking vs. Experimental IC50 : If molecular docking (e.g., AutoDock Vina) predicts strong binding but assays show low activity, re-evaluate ligand protonation states or solvation effects. Perform MD simulations to assess binding stability .

- SAR Mismatches : If substituent modifications (e.g., replacing Cl with -OCH3) unexpectedly reduce activity, analyze steric clashes via SC-XRD or DFT calculations (e.g., Gaussian09) .

Q. What strategies are used to study structure-activity relationships (SAR) for chromenone derivatives?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., -F, -CF3 at the styryl position) and compare bioactivity .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions .

- QSAR Models : Develop 2D/3D-QSAR with descriptors like logP, polar surface area, and electrostatic potential. Validate with leave-one-out cross-validation .

Q. How is molecular docking integrated with experimental data to elucidate mechanisms of action?

- Methodological Answer :

- Target Selection : Prioritize enzymes (e.g., COX-2, topoisomerase II) based on chromenones’ known anti-inflammatory/DNA intercalation properties .

- Docking Workflow :

Prepare protein (PDB ID: 1PXX) with Chimera: remove water, add hydrogens.

Generate ligand conformers with OMEGA.

Dock using Glide SP/XP mode, rank poses by GScore .

- Validation : Cross-check docking results with mutagenesis data or competitive binding assays (e.g., SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.